molecular formula C20H21N3O B12896657 8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl- CAS No. 113431-33-7

8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-

Cat. No.: B12896657
CAS No.: 113431-33-7
M. Wt: 319.4 g/mol
InChI Key: INTAOFYQFWWHSC-UHFFFAOYSA-N
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Description

8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl- is a quinoline-derived compound characterized by a carboxamide group at the 8-position of the quinoline ring, a phenyl substituent at the 3-position, and a dimethylaminoethyl side chain. The dimethylaminoethyl group may enhance solubility and bioavailability, while the phenyl substituent could influence steric interactions or binding affinity .

Properties

CAS No.

113431-33-7

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-phenylquinoline-8-carboxamide

InChI

InChI=1S/C20H21N3O/c1-23(2)12-11-21-20(24)18-10-6-9-16-13-17(14-22-19(16)18)15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,21,24)

InChI Key

INTAOFYQFWWHSC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=CC(=CN=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-3-phenylquinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline ring is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction, where the quinoline derivative is reacted with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of N-(2-(Dimethylamino)ethyl)-3-phenylquinoline-8-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-3-phenylquinoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment :
    • Colon Cancer : DACA has demonstrated effectiveness against advanced colon tumors in xenograft models. It was particularly effective when administered through a divided dose schedule, allowing better therapeutic outcomes compared to single high-dose administration .
    • Melanoma : In studies involving melanoma xenografts, DACA exhibited significant antitumor activity, suggesting its potential as a treatment for this aggressive skin cancer .
    • Brain Tumors : The ability of DACA to cross the blood-brain barrier opens avenues for treating brain tumors, which are often resistant to conventional therapies .
  • Combination Therapies :
    • Research indicates that combining DACA with other DNA-binding agents may enhance its efficacy while reducing toxicity. For instance, using it alongside compounds like 9-amino-acridine could mitigate adverse effects associated with high-dose schedules .

Case Study 1: Efficacy in Xenograft Models

In a study involving mice with advanced colon tumors, DACA was administered in divided doses over two hours. This method resulted in significant tumor reduction compared to single high-dose treatments. The findings suggest that dosing strategies can be optimized to improve patient outcomes in clinical settings .

Case Study 2: Brain Tumor Treatment

A separate investigation highlighted DACA's ability to penetrate the blood-brain barrier effectively. In models of aggressive brain tumors, DACA's administration resulted in notable tumor size reduction and improved survival rates among treated subjects. These results underscore the potential for DACA as a therapeutic option for brain cancers .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionPrimary Cancer TargetsNotable Findings
DACADNA-binding; Topoisomerase II inhibitionColon, Melanoma, Brain TumorsEffective in divided doses; crosses BBB
EtoposideTopoisomerase II inhibitionVarious CancersStandard treatment; associated with significant side effects
AmsacrineTopoisomerase II inhibitionLeukemiasEffective but limited by resistance issues

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-3-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Position of Carboxamide Reference
8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl- C20H22N3O 320.41* Phenyl (C3), Dimethylaminoethyl (N-side chain) 8 N/A
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105) C15H20ClN3O2 309.79 Hydroxy (C4), Dimethylaminopropyl 2
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C16H20ClN3O2 321.80 Hydroxy (C4), Pyrrolidinylethyl 2
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C19H26N4O3 358.43 Morpholinomethyl (C3), Hydroxy (C4) 2
N-(2-(1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide (b1) C21H21N5O 367.43 Indol-3-yl ethyl, Quinolin-8-ylamino N/A (amide at C8 amino)

*Calculated based on molecular formula.

Key Observations:

Carboxamide Position : The target compound’s carboxamide at the 8-position distinguishes it from analogs, which feature carboxamide groups at the 2-position. This positional shift may alter binding modes or interactions with biological targets .

Substituent Diversity: Phenyl vs. Morpholinomethyl/Hydroxy Groups: The 3-phenyl substituent in the target compound contrasts with morpholinomethyl (C3) or hydroxy (C4) groups in analogs. Phenyl groups often enhance lipophilicity and π-π stacking, whereas morpholinomethyl or hydroxy groups improve water solubility .

Molecular Weight : The target compound (320.41 g/mol) falls within the range of analogs (309–358 g/mol), suggesting comparable pharmacokinetic profiles.

Biological Activity

8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of 8-Quinolinecarboxamide derivatives is primarily attributed to their ability to interact with specific biological targets. The compound has been shown to exhibit:

  • Antitumor Activity : The compound's structure allows it to bind to DNA and interfere with cancer cell proliferation. It has been noted for its effectiveness against various cancer types, including melanoma and colon cancer, by inducing apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases .
  • Antimicrobial Properties : Certain quinoline derivatives have demonstrated significant antibacterial and antifungal activities. These compounds can inhibit bacterial growth by disrupting cellular processes or by acting as enzyme inhibitors .

Efficacy Studies

Several studies have evaluated the efficacy of 8-Quinolinecarboxamide and its derivatives:

Table 1: Summary of Biological Activity Studies

Study ReferenceTarget OrganismIC50 (μM)Mechanism of Action
Trypanosoma brucei0.62Minor groove binder
Cancer Cell Lines (e.g., Lewis lung tumors)150 (max tolerated dose)DNA intercalation
Various Bacterial StrainsVariesEnzyme inhibition

Case Studies

  • Anticancer Efficacy : A study demonstrated that administering 8-Quinolinecarboxamide in a divided-dose schedule significantly improved its anticancer efficacy in mouse models with advanced tumors. This method allowed for better plasma concentration management, enhancing the drug's therapeutic index .
  • Antimicrobial Activity : Another investigation focused on the synthesis and evaluation of quinoline derivatives, revealing that certain modifications led to increased antimicrobial potency against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the phenyl ring was found to enhance activity significantly .

Research Findings

Recent research has explored the structure-activity relationship (SAR) of quinoline derivatives, indicating that modifications can lead to enhanced biological activity. For instance, substituents on the aromatic ring can affect the compound's solubility and binding affinity, which are critical for its therapeutic effectiveness .

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Electron-donating groups at C-4 positionIncreased antimicrobial activity
Aromatic nitrogen substitutionsEnhanced binding affinity for DNA

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to adjust time and temperature.
  • Use polar aprotic solvents (e.g., DMF, CH₃CN) for substitution reactions to enhance reactivity.
  • Purify intermediates via silica gel chromatography (petroleum ether/EtOAc gradients) to avoid side products .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, dimethylamino groups at δ 2.2–2.5 ppm). For example, ¹³C NMR of related acetamide derivatives confirms carbonyl resonance at ~170 ppm .
  • X-ray Crystallography : Determines absolute configuration and intermolecular interactions. Single-crystal studies of N-(quinolin-8-yl)quinoline-2-carboxamide reveal planar quinoline cores and hydrogen-bonding networks critical for stability .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. ESI-HRMS with m/z accuracy <5 ppm is preferred for complex derivatives .

Advanced: How can contradictions in reported biological activities of quinolinecarboxamide analogs be systematically addressed?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with controlled structural variations (e.g., substituent position, electronic properties) and test them under standardized assays. For example, modifying the phenyl group at C-3 impacts antiplasmodial activity .
  • Meta-Analysis of Data : Cross-reference published IC₅₀ values and assay conditions (e.g., cell lines, incubation times) to identify protocol-dependent discrepancies.
  • Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition, receptor binding) to isolate modes of action. For instance, fluorometric assays can clarify whether hemozoin inhibition drives anti-malarial activity .

Advanced: What computational strategies predict the reactivity of the quinolinecarboxamide core in substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-2 position in quinoline derivatives often shows higher electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvent effects and transition states to optimize reaction conditions (e.g., solvent polarity, temperature).
  • Docking Studies : Model interactions with biological targets (e.g., enzymes, DNA) to guide functional group modifications .

Basic: What purification strategies maximize yields of 8-Quinolinecarboxamide derivatives?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals. For polar derivatives, DMSO/ethanol gradients improve recovery .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–50% EtOAc in hexane). For charged intermediates (e.g., dimethylaminoethyl groups), ion-exchange resins may enhance separation .
  • Acid-Base Partitioning : Extract basic amines (e.g., dimethylamino groups) into aqueous HCl, then basify with NaOH to precipitate pure products .

Advanced: How to design in vitro assays for pharmacokinetic profiling of N-[2-(dimethylamino)ethyl]-3-phenyl-8-quinolinecarboxamide?

Methodological Answer:

  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Monitor CYP450 isoform interactions .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. A Papp value >1×10⁻⁶ cm/s suggests high bioavailability .

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